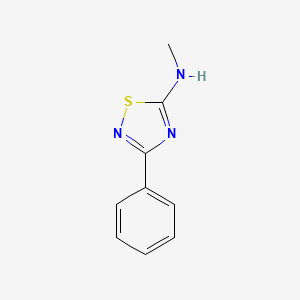

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

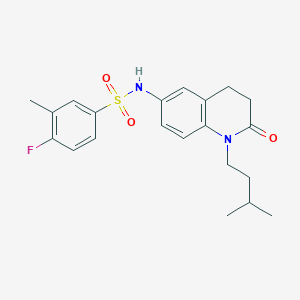

“N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine” is a chemical compound with the CAS Number: 17467-32-2 . It has a molecular weight of 191.26 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 155-157 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine and its derivatives are primarily utilized in the synthesis of complex molecular structures. These compounds play a crucial role in chemical reactions, often acting as intermediates. For instance, Dani et al. (2013) synthesized new compounds by cyclizing substituted thiosemicarbazide/thiohydrazide into thiadiazole in the presence of manganese(II) nitrate. The structure of these compounds was examined through various spectroscopic methods and X-ray data, confirming the formation of stable molecular structures stabilized by hydrogen bonding (Dani et al., 2013).

Pharmacological Applications

Anticancer Activity : Compounds containing the this compound moiety have been explored for their potential anticancer properties. Sekhar et al. (2019) reported the synthesis of novel 1,3,4-thiadiazole derivatives that demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Some of these compounds exhibited higher inhibitory activities than the cisplatin control, indicating their potential as anticancer agents (Sekhar et al., 2019). Similarly, Naskar et al. (2015) synthesized Schiff bases containing 1,3,4-thiadiazole and evaluated their anticancer activity, finding that they significantly reduced tumor volume and viable cell count, with some compounds showing high potency (Naskar et al., 2015).

Antimicrobial and Antifungal Activity : The synthesized thiadiazole derivatives have also shown promising antimicrobial and antifungal properties. Sharma et al. (2008) synthesized a series of compounds that exhibited interesting antibacterial activity against both gram-positive and gram-negative organisms. Some compounds also showed moderate antifungal activity (Sharma et al., 2008). Kumar et al. (2013) synthesized a series of heterocyclic azo dyes derived from 5-phenyl-1,3,4-thiadiazole-2-amine and screened them for biological activity, highlighting the diverse pharmacological applications of these compounds (Kumar et al., 2013).

Antihyperlipidemic Agents : Jacob et al. (2018) designed and synthesized N-phenyl-1,3,4-thiadiazol-2-amine derivatives, which showed moderate antihyperlipidemic activity in vivo, suggesting their potential use in treating hyperlipidemia (Jacob et al., 2018).

Material Science and Molecular Design

The structural properties of this compound derivatives have been extensively studied, with an emphasis on their molecular geometry and electronic properties. For example, Chumakov et al. (2011) analyzed the crystal structure of a derivative, highlighting its non-planar molecular structure and the interactions that stabilize the crystal formation (Chumakov et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNWJATWCEAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide](/img/structure/B2919636.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)

![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2919640.png)

![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)

![17-ethoxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B2919651.png)